1,3,2-Dioxathiolane 2,2-dioxide
Overview
Description
1,3,2-Dioxathiolane 2,2-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various chemical studies due to its interesting reactivity and potential applications. The compound is related to a family of heterocycles that include 1,3-dioxolanes and 1,3-oxathiolanes, which are known for their diverse chemical properties and uses in synthesis and pharmacology .
Synthesis Analysis
The synthesis of 1,3,2-dioxathiolane derivatives can be achieved through different methods. For instance, the reaction of 1,1-diphenyl-propane-1,3-diol with thionyl chloride has been reported to yield a 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide . Another approach involves the treatment of 2-hydroxy-2-methylbutan-3-one with thionyl chloride to obtain 1,3,2-dioxathiolane-4-methylene-2-oxides . Additionally, the synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones has been catalyzed by a bimetallic aluminum(salen) complex, demonstrating the versatility of synthetic methods for these compounds .
Molecular Structure Analysis
The molecular and crystal structure of 1,3,2-dioxathiolane derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide was determined and found to crystallize in the monoclinic space group, with detailed measurements of the unit cell parameters provided .
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxathiolane derivatives has been explored in various chemical reactions. Multicomponent reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide have been used to construct condensed 2-amino-4H-pyran derivatives, indicating the potential of these compounds to participate in complex reaction networks . Furthermore, the addition of sulfenes to enaminoketones has been employed to obtain diversely substituted 1,2-oxathiine 2,2-dioxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxathiolane derivatives and related compounds have been reviewed, covering aspects such as reactivity, synthesis, and applications. These compounds exhibit a range of behaviors depending on their specific substituents and structural features . The polymerization behavior of certain 1,3,2-dioxathiolane derivatives has also been studied, revealing insights into the influence of substituents on polymerization rates and the properties of the resulting polymers .
Scientific Research Applications
Chemical Transformations and Biological Activity
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a derivative similar in structure to 1,3,2-Dioxathiolane 2,2-dioxide, has shown potential in the synthesis and chemical transformations due to its sultone core. Although studies specifically focusing on 1,3,2-Dioxathiolane 2,2-dioxide are limited, this derivative indicates possibilities for use in constructing new molecular systems with attractive pharmacological properties. The oxathiine nucleus of these compounds is known for undergoing recyclizations, showing an "abnormal" course in some classical transformations. Due to its structural similarity to the coumarin core, the pharmacological properties of derivatives have been explored, focusing on anticoagulant, antimicrobial, and antitumor properties, suggesting a potential for broader applications in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Medicinal Applications
While not directly related to 1,3,2-Dioxathiolane 2,2-dioxide, studies on similar compounds like Titanium Dioxide Nanoparticles have shown a range of medical applications. These nanoparticles are utilized in novel medical therapies due to their ability to produce reactive oxygen species, which can induce cell death. This property has been applied in photodynamic therapy for treating various diseases including psoriasis and cancer. The capability to graft various organic compounds onto these nanoparticles has led to their use in targeted therapy in medicine, highlighting the potential for 1,3,2-Dioxathiolane 2,2-dioxide derivatives to have similar applications (Ziental et al., 2020).
Anticonvulsant and Antidepressant Effects
The study on a synthetic bioisoster of classical anticonvulsants, similar in some aspects to 1,3,2-Dioxathiolane 2,2-dioxide, demonstrated anticonvulsant and antidepressant effects. This compound, named DIOXIDE, showed protection over brain oxidative damage caused by seizures and exhibited significant antidepressant-like effects. Although it's not directly about 1,3,2-Dioxathiolane 2,2-dioxide, this study suggests the possibility of derivatives of similar compounds having multifaceted pharmacological effects, warranting further research (Pastore et al., 2014).
Analytical and Antioxidant Studies
Additionally, methodologies to determine antioxidant activity have been extensively studied, which could be pertinent in evaluating the antioxidant potential of 1,3,2-Dioxathiolane 2,2-dioxide derivatives. Techniques such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays have been used for antioxidant analysis or determination of antioxidant capacity in complex samples. Understanding these methods could be crucial in assessing the antioxidant properties of 1,3,2-Dioxathiolane 2,2-dioxide derivatives (Munteanu & Apetrei, 2021).
Safety And Hazards
1,3,2-Dioxathiolane 2,2-dioxide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer .
properties
IUPAC Name |
1,3,2-dioxathiolane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020598 | |
Record name | Ethylene glycol, cyclic sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxathiolane 2,2-dioxide | |
CAS RN |
1072-53-3 | |
Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene glycol, cyclic sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-dioxathiolane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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